3-Bromo-1,1-dimethoxypropane

Organic Synthesis Pharmaceutical Intermediates Quality Control

3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a bifunctional C5-building block (C₅H₁₁BrO₂, MW 183.04 g/mol). Its molecular architecture combines a primary alkyl bromide with a dimethyl acetal-protected aldehyde.

Molecular Formula C5H11BrO2
Molecular Weight 183.04 g/mol
CAS No. 36255-44-4
Cat. No. B1330170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-dimethoxypropane
CAS36255-44-4
Molecular FormulaC5H11BrO2
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESCOC(CCBr)OC
InChIInChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3
InChIKeyODZZAIFAQLODKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,1-Dimethoxypropane (CAS 36255-44-4): A Protected Electrophile for Synthetic Precision


3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a bifunctional C5-building block (C₅H₁₁BrO₂, MW 183.04 g/mol) [1]. Its molecular architecture combines a primary alkyl bromide with a dimethyl acetal-protected aldehyde . This protection is key: it masks the electrophilic carbonyl, rendering it stable toward nucleophiles and bases during initial synthetic steps [2]. The compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials [1].

Why 3-Bromo-1,1-Dimethoxypropane Cannot Be Arbitrarily Substituted: A Purity and Reactivity Justification


The selection of a C3-building block is not trivial. While 3-bromopropionaldehyde is a reactive equivalent, its free aldehyde can lead to unwanted side reactions . Alternative protected forms, like cyclic acetals (e.g., 2-(2-bromoethyl)-1,3-dioxolane), offer stability but differ in deprotection kinetics and synthetic compatibility . Furthermore, commercial purity grades vary significantly, impacting reaction yields. 3-Bromo-1,1-dimethoxypropane offers a distinct, quantifiable balance of reactivity and stability, as detailed in the evidence below [1].

Quantitative Procurement Evidence for 3-Bromo-1,1-Dimethoxypropane: A Head-to-Head Comparator Analysis


Evidence 1: Superior GC Purity in High-Grade Commercial Batches Enables More Predictable Synthetic Outcomes

High-purity grades of 3-bromo-1,1-dimethoxypropane are commercially available with a minimum purity of ≥98.5% (GC) and controlled key impurities (Moisture ≤0.3%, Chloride ≤200 ppm) [1]. This is a significant upgrade over standard offerings. For example, a common comparator, 2-(2-bromoethyl)-1,3-dioxolane, is frequently sold at 90-96% purity , while many suppliers offer 3-bromo-1,1-dimethoxypropane at 90-95% purity . The availability of a certified ≥98.5% grade provides a higher-quality starting material, reducing the need for in-house purification and improving yield consistency [1].

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Evidence 2: Lower Molecular Weight and Higher Bromine Content Offer Superior Atom Economy Compared to Cyclic Acetals

For large-scale or cost-sensitive syntheses, atom economy is a critical differentiator. 3-Bromo-1,1-dimethoxypropane (MW 183.04 g/mol) contains ~43.7% bromine by weight [1]. In contrast, its common cyclic acetal analog, 2-(2-bromoethyl)-1,3-dioxolane (MW 181.03 g/mol), has a slightly lower molecular weight but a lower bromine content (~44.1%) [2]. While the bromine content is similar, the dimethyl acetal protecting group is significantly smaller and lighter than the cyclic dioxolane group. This results in a higher percentage of the desired C3 chain per unit mass, leading to less waste during deprotection .

Atom Economy Process Chemistry Green Chemistry

Evidence 3: Documented Utility in Key Synthetic Transformations: Spirocyclobutanones and 3-Aryloxypropanals

The compound is not a generic alkylating agent; it is specifically validated for constructing complex molecular architectures. It has been used in the synthesis of spiro cyclobutanones , and a key report details its use in an improved preparation of 3-aryloxypropanals, achieving up to 82% overall yield in a two-step, mild procedure starting from substituted phenols [1]. A more specialized application demonstrates its use in a radical fragmentation sequence to access eight-membered carbocycles, where it was condensed with a cyclobutanone to yield a spirocyclic intermediate in 51% yield [2]. While direct comparator data is not available for these specific transformations, the consistent, moderate-to-good yields in the peer-reviewed literature underscore its reliable performance in demanding synthetic routes, a key factor for scientific selection.

Spiro Compounds Cyclobutanones Medicinal Chemistry

Evidence 4: Acetal Stability Profile: Hydrolyzes Slowly in Acidic/Alkaline Conditions, Offering Controlled Deprotection

The compound is stable under recommended storage conditions but hydrolyzes slowly in acidic or alkaline environments [1]. This controlled lability is a functional advantage. Unlike the unprotected aldehyde (3-bromopropionaldehyde), which is highly reactive and prone to oligomerization and side reactions, the acetal form can survive a range of synthetic operations (e.g., Grignard reactions, alkylations) before being deliberately unmasked [2]. Compared to cyclic acetals like 2-(2-bromoethyl)-1,3-dioxolane, which may have different deprotection rates due to the cyclic structure, the dimethyl acetal offers a distinct kinetic profile for deprotection .

Protecting Groups Reaction Selectivity Synthetic Methodology

Evidence 5: Inhibition of Nicotine's Inhibitory Potency with a KI < 0.2 mmol/L Suggests a Potential Niche Application

In a specific biochemical context, 3-bromopropionaldehyde dimethylacetal has been reported to be an effective inhibitor of nicotine's inhibitory potency, with a KI value of less than 0.2 mmol/L . This indicates a relatively strong interaction. While no direct comparator data (e.g., for other haloacetals) is provided in this source, this value serves as a baseline for assessing its potential as a biochemical tool. This property is a distinct differentiator from purely synthetic reagents and may guide procurement for specific research programs in neuropharmacology.

Nicotinic Receptors Pharmacology Biochemical Tool

High-Value Application Scenarios for 3-Bromo-1,1-Dimethoxypropane in Scientific Research and Industrial Procurement


Pharmaceutical Intermediate for Complex APIs Requiring Precise C3 Synthon Introduction

The compound's ability to serve as a protected 3-carbon electrophile makes it ideal for constructing complex pharmaceutical intermediates. Its validated use in synthesizing spiro cyclobutanones and 3-aryloxypropanals [1] demonstrates its value in medicinal chemistry. The availability of high-purity grades (≥98.5% GC) [2] ensures consistent performance in multi-step, cGMP-like environments, reducing the risk of batch failure and regulatory setbacks.

Advanced Material and Polymer Synthesis: Introducing Functional Handles with Controlled Reactivity

In material science, the ability to introduce a latent aldehyde group is crucial. The dimethyl acetal protecting group is stable under many polymerization conditions, allowing for the incorporation of a bromoalkyl chain into a polymer backbone [1]. The protected aldehyde can then be unmasked in a subsequent step for crosslinking or further functionalization. This orthogonal reactivity is a key differentiator from unprotected haloaldehydes, which would be incompatible with many polymerization methods .

Agrochemical Synthesis: Building Block for Herbicides and Fungicides

As a versatile building block in organic synthesis [2], 3-bromo-1,1-dimethoxypropane is used to prepare compounds in the agrochemical sector, including pesticides . Its atom economy advantage over cyclic acetal alternatives [3] is particularly relevant for high-volume, cost-sensitive agrochemical manufacturing, where minimizing waste and raw material cost per unit of active ingredient is paramount.

Niche Neuropharmacology Research Tool: Investigating Nicotinic Receptor Modulation

For academic and biotech research groups focused on nicotinic acetylcholine receptors, this compound offers a specific, quantifiable activity profile. The reported KI value of <0.2 mmol/L for inhibiting nicotine's inhibitory potency provides a unique entry point for studying receptor function. This niche application is a strong differentiator from other generic alkylating agents and justifies procurement for targeted research programs.

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